2-fluoro-N,N-dimethyl-7H-purin-6-amine
Overview
Description
2-Fluoro-N,N-dimethyl-7H-purin-6-amine is a fluorinated purine derivative with the molecular formula C7H8FN5 and a molecular weight of 181.17 g/mol. This compound is part of a broader class of fluorinated purines, which are known for their diverse biological activities and advantageous physicochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N,N-dimethyl-7H-purin-6-amine typically involves the Balz-Schiemann reaction. This process starts with the diazotization of 2-aminopurine in the presence of aqueous fluoroboric acid, followed by fluorodediazonation . The reaction conditions are crucial, as the yields can be low without proper protection of the purine N-9 position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale diazotization and fluorodediazonation reactions, with careful control of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-N,N-dimethyl-7H-purin-6-amine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction often involves nucleophiles such as amines or thiols under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted purines, while oxidation and reduction can modify the functional groups on the purine ring .
Scientific Research Applications
2-Fluoro-N,N-dimethyl-7H-purin-6-amine has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine . Its fluorinated nature makes it a valuable tool for positron emission tomography (PET) imaging, as the incorporation of fluorine-18 allows for in vivo imaging . Additionally, this compound is used as a synthetic intermediate in medicinal chemistry and chemical biology studies .
Mechanism of Action
The mechanism of action of 2-fluoro-N,N-dimethyl-7H-purin-6-amine involves its interaction with specific molecular targets and pathways. The fluorine atom at the 2-position of the purine ring can influence the compound’s binding affinity and selectivity for various enzymes and receptors . This interaction can modulate biological processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Comparison: Compared to other fluorinated purines, 2-fluoro-N,N-dimethyl-7H-purin-6-amine is unique due to its specific substitution pattern, which can confer distinct physicochemical and biological properties . This uniqueness makes it a valuable compound for various research applications, particularly in the development of imaging agents and therapeutic drugs .
Properties
IUPAC Name |
2-fluoro-N,N-dimethyl-7H-purin-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN5/c1-13(2)6-4-5(10-3-9-4)11-7(8)12-6/h3H,1-2H3,(H,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFNGUWDZKZRPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1NC=N2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401437 | |
Record name | 2-fluoro-N,N-dimethyl-7H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
653-98-5 | |
Record name | NSC25747 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25747 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-fluoro-N,N-dimethyl-7H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.